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Compound of Interest

Compound Name: N-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

Get Quote

Executive Summary & Compound Profile
N-(1-methoxyethyl)formamide is a hemiaminal ether derivative often encountered as a

reactive intermediate or byproduct in the synthesis of N-vinylformamide and related acrylamide

analogs.[1] Its structure combines a highly polar formamide motif (

) with a lipophilic methoxyethyl tail.[1]

For drug development professionals, this compound presents a specific challenge: it

possesses amphiphilic properties (LogP

-0.1), making it soluble in both aqueous and organic phases, complicating standard extraction
protocols.[1]
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Property Value / Descriptor Relevance to Solubility

CAS Number 38591-94-5 Unique Identifier

Molecular Weight 103.12 g/mol Low MW favors high miscibility

Structure Hemiaminal ether (Acid labile)

LogP (Predicted) -0.1 to 0.2
Amphiphilic; partitions into

water

H-Bond Donors 1 (Amide NH)
Strong interaction with protic

solvents

H-Bond Acceptors 2 (Carbonyl O, Ether O) Interaction with water/alcohols

Solubility Profile in Organic Solvents
Note: Specific experimental solubility values are rarely published for this intermediate.[1] The

following data is derived from functional group analysis, calculated partition coefficients, and

standard solvation models for formamide derivatives.

A. Polar Protic Solvents (High Solubility)
Solvents: Water, Methanol, Ethanol, Isopropanol.[1]

Mechanism: The amide proton acts as a strong H-bond donor, while the carbonyl and ether

oxygens accept H-bonds.[1]

Status:Miscible / Highly Soluble (>100 mg/mL).[1]

Process Insight: Cannot be effectively purged using simple crystallization from alcohols.[1]

Requires a solvent swap to a non-polar system to induce precipitation.[1]

B. Polar Aprotic Solvents (High Solubility)
Solvents: DMSO, DMF, Acetonitrile (MeCN), Acetone.[1]

Mechanism: Dipole-dipole interactions dominate.[1] The polar amide bond aligns with the

high dielectric constant of these solvents.[1]
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Status:Miscible / Highly Soluble.

Process Insight: These solvents are excellent for synthesizing the compound but poor for

isolating it.[1] Removal requires high-vacuum distillation or aqueous extraction.[1]

C. Chlorinated & Moderately Polar Solvents (Good
Solubility)
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), THF.[1]

Mechanism: The methoxyethyl group provides sufficient lipophilicity to solvate the molecule

in DCM/EtOAc, despite the polar amide head.[1]

Status:Soluble (>50 mg/mL).[1]

Process Insight:Critical for Extraction. This is the "sweet spot" for process chemists.[1] The

compound will partition into these solvents, but can be washed out with water/brine due to its

low LogP.[1]

D. Non-Polar Solvents (Low Solubility)
Solvents: Hexane, Heptane, Cyclohexane, Toluene (Moderate).[1]

Mechanism: The high polarity of the formamide group creates a high energetic barrier for

solvation in aliphatic hydrocarbons.[1]

Status:Insoluble to Sparingly Soluble (<1 mg/mL).[1]

Process Insight:Purification Vector. Use Heptane or Hexane as an anti-solvent to precipitate

the target API while keeping N-(1-methoxyethyl)formamide in the mother liquor (if the API

is insoluble) or vice versa.[1]

Mechanistic Visualization: Solvation & Purging
The following diagram illustrates the solvation shell interactions and a logic flow for purging this

impurity from a drug substance.
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Solvent Interaction Mechanisms
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(Van der Waals)
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Purification Strategy

Aqueous Wash
(Remove from Organic Layer)If Product is Lipophilic

Crystallization
(Use Heptane to oil out)

If Product is Polar

Click to download full resolution via product page

Caption: Solvation thermodynamics and resulting purification strategies. Green arrows indicate

strong solubility; red dotted lines indicate insolubility used for anti-solvent rejection.[1]

Experimental Protocols
As specific solubility data is often absent from literature, the following SOPs ensure self-

validating data generation.

Protocol A: Visual Solubility Determination (Saturation
Method)
Use this to generate a precise solubility curve.[1]

Preparation: Weigh 100 mg of N-(1-methoxyethyl)formamide into a clear HPLC vial.

Solvent Addition: Add the target solvent (e.g., Toluene) in 50 µL aliquots at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Soluble: Solution becomes clear/transparent.
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Insoluble: Phase separation (oiling out) or turbidity persists.[1]

Calculation:

Validation: If soluble at <100 µL (i.e., >1000 mg/mL), mark as "Miscible."[1]

Protocol B: Impurity Purging (Extraction Study)
Use this to determine how to remove this compound from an API.[1]

Dissolution: Dissolve 1.0 g of API (spiked with 5% N-(1-methoxyethyl)formamide) in 10 mL

DCM.

Wash 1: Add 5 mL Water. Shake vigorously for 2 minutes. Separate layers.

Wash 2: Add 5 mL Brine (Saturated NaCl). Shake and separate.

Analysis: Analyze the Organic Layer via GC-FID or HPLC.

Success Criteria: >95% reduction of the formamide peak indicates successful partitioning

into the aqueous phase (driven by its LogP of -0.1).[1]

Impact on Drug Development
Genotoxicity & Stability[1][8]

Structural Alert: The hemiaminal ether moiety (

) is potentially reactive.[1] Under acidic conditions, it may hydrolyze to release acetaldehyde
and formamide.[1]

Regulatory Action: Monitor this impurity using GC-MS (due to low MW and lack of strong UV

chromophores).

Purging Strategy: Due to its water solubility, aqueous washes are the most effective control

strategy.[1] Avoid acidic workups if preservation of the molecule is required; induce acidic

workups if destruction (hydrolysis) is the goal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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